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molecular formula C17H24N2O3 B8334460 6-Amino-1-(2,4-dimethoxy-benzyl)-octahydro-indol-2-one

6-Amino-1-(2,4-dimethoxy-benzyl)-octahydro-indol-2-one

Cat. No. B8334460
M. Wt: 304.4 g/mol
InChI Key: OLLVAKKTEWFEDY-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

To a solution of 1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione (47 mg, 0.15 mmol) in 7.0 M of ammonia in methanol (10 mL) was added palladium (10 wt % on activated carbon, 26 mg). The reaction mixture was stirred at room temperature under 1 atm of hydrogen gas for 20 hours. The reaction mixture was then filtered through celite and evaporated in vacuo. Purification by column chromatography on silica gel (gradient: 0 to 5% methanol in dichloromethane containing 2% triethylamine) yielded 28.7 mg (61%) of 6-Amino-1-(2,4-dimethoxy-benzyl)-octahydro-indol-2-one. LCMS (Method E, ESI): RT=0.94 min, m+H=305.2; 1H NMR (400 MHz, CD3OD) δ: 7.11 (d, J=8.3, 1H), 6.52 (d, J=1.7, 1H), 6.50-6.44 (m, 1H), 4.73 (d, J=15.1, 1H), 4.13 (d, J=15.1, 1H), 3.81 (s, 3H), 3.77 (s, 3H), 3.64 (d, J=3.2, 1H), 2.56-2.52 (m, 1H), 2.49 (dd, J=16.5, 6.9, 1H), 2.25 (d, J=14.5, 1H), 2.19 (td, J=11.4, 5.7, 1H), 2.01 (d, J=16.2, 1H), 1.83-1.69 (m, 2H), 1.25 (s, 2H), 1.14 (s, 1H).
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:4]=1[CH2:5][N:6]1[CH:14]2[CH:9]([CH2:10][CH2:11][C:12](=O)[CH2:13]2)[CH2:8][C:7]1=[O:16].[H][H].[NH3:25]>CO.[Pd]>[NH2:25][CH:12]1[CH2:13][CH:14]2[CH:9]([CH2:8][C:7](=[O:16])[N:6]2[CH2:5][C:4]2[CH:17]=[CH:18][C:19]([O:21][CH3:22])=[CH:20][C:3]=2[O:2][CH3:1])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
47 mg
Type
reactant
Smiles
COC1=C(CN2C(CC3CCC(CC23)=O)=O)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
26 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (gradient: 0 to 5% methanol in dichloromethane containing 2% triethylamine)

Outcomes

Product
Name
Type
product
Smiles
NC1CCC2CC(N(C2C1)CC1=C(C=C(C=C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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